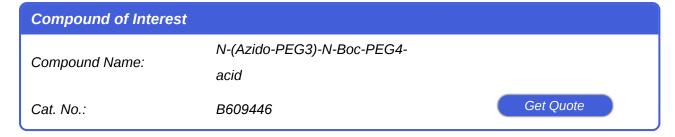


# N-(Azido-PEG3)-N-Boc-PEG4-acid spectroscopic data (NMR, MS)

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An In-depth Technical Guide to **N-(Azido-PEG3)-N-Boc-PEG4-acid**: Spectroscopic Data and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and relevant experimental methodologies for **N-(Azido-PEG3)-N-Boc-PEG4-acid**, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

## **Core Compound Information**

**N-(Azido-PEG3)-N-Boc-PEG4-acid** is a valuable building block in chemical biology and drug discovery. It features a terminal azide group for click chemistry, a Boc-protected amine, and a terminal carboxylic acid, providing orthogonal handles for sequential conjugation.

Property	Value
Molecular Formula	C24H46N4O11
Molecular Weight	566.65 g/mol
CAS Number	2112731-95-8



# **Spectroscopic Data**

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **N-(Azido-PEG3)-N-Boc-PEG4-acid**. These values are predicted based on the chemical structure and typical values for similar compounds.

<sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.64	m	~24H	PEG chain (- CH <sub>2</sub> CH <sub>2</sub> O-)
~3.40	t	2H	-CH2-N3
~3.35	t	4H	-CH2-N(Boc)-CH2-
~2.45	t	2H	-CH2-COOH
~1.85	р	2H	-CH2-CH2-COOH
1.44	S	9Н	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )

<sup>13</sup>C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment	
~174.5	-СООН	
~155.8	Boc (C=O)	
~79.2	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )	
~70.5	PEG chain (-CH <sub>2</sub> CH <sub>2</sub> O-)	
~50.8	-CH <sub>2</sub> -N <sub>3</sub>	
~49.0	-CH <sub>2</sub> -N(Boc)-CH <sub>2</sub> -	
~30.5	-CH <sub>2</sub> -COOH	
~28.4	Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )	
~24.8	-CH2-CH2-COOH	
<u> </u>		



**Mass Spectrometry** 

lon	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	567.32	~567.3
[M+Na]+	589.30	~589.3

# **Experimental Protocols**

The following are representative protocols for the synthesis and spectroscopic analysis of **N-** (Azido-PEG3)-N-Boc-PEG4-acid.

## **Synthesis Protocol**

A plausible synthetic route for **N-(Azido-PEG3)-N-Boc-PEG4-acid** would involve the reaction of a suitable PEG precursor bearing an amino group and a carboxylic acid with a protected PEG azide derivative.

#### Materials:

- N-Boc-amino-PEG4-acid
- 1-Azido-3-(2-(2-chloroethoxy)ethoxy)ethane
- Sodium hydride (NaH)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Hexanes
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography



#### Procedure:

- To a solution of N-Boc-amino-PEG4-acid in anhydrous DMF, add sodium hydride portionwise at 0 °C.
- Allow the mixture to stir at room temperature for 1 hour.
- Add 1-azido-3-(2-(2-chloroethoxy)ethoxy)ethane to the reaction mixture and stir at room temperature overnight.
- · Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.

## **NMR Spectroscopy Protocol**

#### Instrumentation:

• 400 MHz (or higher) NMR spectrometer

#### Sample Preparation:

- Dissolve approximately 5-10 mg of N-(Azido-PEG3)-N-Boc-PEG4-acid in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated methanol (CD<sub>3</sub>OD).
- Transfer the solution to a 5 mm NMR tube.

#### **Data Acquisition:**

 Acquire <sup>1</sup>H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.



• Acquire <sup>13</sup>C NMR spectra using a proton-decoupled pulse sequence.

## **Mass Spectrometry Protocol**

#### Instrumentation:

• Electrospray ionization mass spectrometer (ESI-MS)

#### Sample Preparation:

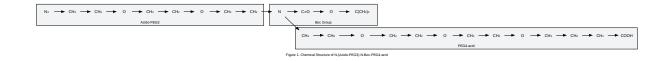
- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL in an appropriate solvent system for ESI, typically containing a small amount of formic acid or ammonium acetate to promote ionization.

#### Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 100-1000).

## **Visualizations**

## Chemical Structure of N-(Azido-PEG3)-N-Boc-PEG4-acid





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Caption: Structure of N-(Azido-PEG3)-N-Boc-PEG4-acid.

## **PROTAC Synthesis Workflow**

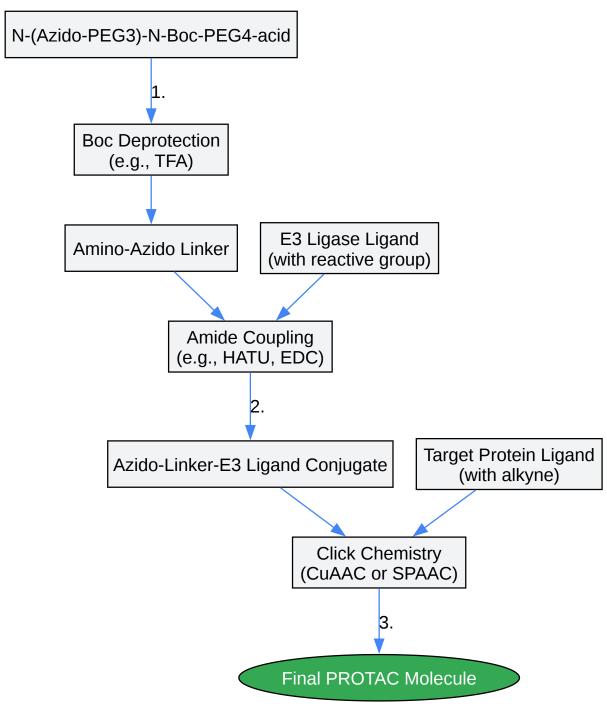


Figure 2. General PROTAC Synthesis Workflow



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Caption: PROTAC synthesis using the bifunctional linker.

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